molecular formula C18H27Cl2NO4S B1207409 Rmi 81182 EF

Rmi 81182 EF

Cat. No.: B1207409
M. Wt: 424.4 g/mol
InChI Key: VALAKNBZUXDQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Notably:

  • references a product code "EX 81182" in a news article about a building materials company, which is unrelated to chemical compounds.

Potential Misinterpretation: The acronym "RMI" may be conflated with unrelated contexts, such as medical indices or product codes.

Properties

Molecular Formula

C18H27Cl2NO4S

Molecular Weight

424.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol;methanesulfonic acid

InChI

InChI=1S/C17H23Cl2NO.CH4O3S/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13;1-5(2,3)4/h7-12,16,20-21H,3-6H2,1-2H3;1H3,(H,2,3,4)

InChI Key

VALAKNBZUXDQCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O

Synonyms

2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate
cilobamine
cilobamine mesylate
clobamine mesylate
MDL 81,182
MDL 81182
MDL-81,182
methanesulfonate salt, (cis)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct data on "RMI 81182 EF" exists in the evidence. However, insights into structurally similar compounds are available in –10, which detail chemicals with comparable functional groups or synthesis methods:

Table 1: Key Compounds from –10

CAS No. Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method (Summary)
1761-61-1 C₇H₅BrO₂ 201.02 Solubility: 0.687 mg/ml; Log S: -2.47 A-FGO catalyst, THF solvent, green chemistry
41841-16-1 C₉H₉BrO₂ 229.07 High GI absorption; CYP1A2 inhibitor 1,4-dioxane solvent, multi-step synthesis
187872-11-3 C₁₀H₉BrO₂ 241.08 Used in organic synthesis Pd(dppf)Cl₂ catalyst, acetonitrile solvent

Key Observations:

  • Structural Trends : These brominated aromatic compounds share functional groups (e.g., Br, O₂) but differ in chain length and substituents.
  • Synthesis : Catalytic methods (e.g., A-FGO, Pd-based) and solvent choices (THF, dioxane) dominate their preparation.

Critical Limitations in the Evidence

  • No Direct Match: "this compound" is absent from all chemical databases and synthesis protocols in the provided materials.
  • Naming Ambiguity : Terms like "RMI" or "81182" may refer to unrelated medical indices () or product codes ().
  • Data Gaps: While –10 describe analogous brominated compounds, their relevance to "this compound" cannot be established without structural or functional data.

Recommendations for Further Research

To address this gap:

Verify the correct nomenclature of "this compound" (e.g., CAS number, IUPAC name).

Consult specialized chemical databases (e.g., SciFinder, Reaxys) for proprietary compounds or unpublished data.

Explore patent literature for "RMI"-prefixed compounds in pharmacology or materials science.

Q & A

Q. How can I enhance the reproducibility of this compound research across labs?

  • Methodological Answer : Share synthetic intermediates via platforms like MolPort, and validate critical reagents (e.g., antibodies) using orthogonal assays. Publish step-by-step video protocols for complex techniques (e.g., patch-clamp electrophysiology). Collaborate with third-party labs for independent validation .

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